molecular formula C62H108N2O4S2 B14253723 N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) CAS No. 189934-25-6

N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)

Cat. No.: B14253723
CAS No.: 189934-25-6
M. Wt: 1009.7 g/mol
InChI Key: KTYLNORAGAXRJD-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) is a complex organic compound characterized by its unique structure, which includes two ethanebis(thioamide) groups attached to phenyl rings substituted with dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with ethanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired thioamide compound. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can undergo various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.

    Reduction: Lithium aluminum hydride; solventether; temperature0-25°C.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogens (Cl~2~, Br2); solventacetic acid; temperature0-50°C.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as electrochromic polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form hydrogen bonds with active site residues, stabilizing the transition state and inhibiting enzyme activity. Additionally, the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.

Comparison with Similar Compounds

N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) can be compared with other similar compounds, such as:

The uniqueness of N1,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide) lies in its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

189934-25-6

Molecular Formula

C62H108N2O4S2

Molecular Weight

1009.7 g/mol

IUPAC Name

N,N'-bis(3,4-didodecoxyphenyl)ethanedithioamide

InChI

InChI=1S/C62H108N2O4S2/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)63-61(69)62(70)64-56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3,(H,63,69)(H,64,70)

InChI Key

KTYLNORAGAXRJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)NC(=S)C(=S)NC2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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